1,7-Diphenyl-2-benzofuran
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Overview
Description
1,7-Diphenylisobenzofuran is an organic compound known for its unique chemical properties and applications It is a derivative of isobenzofuran, characterized by the presence of two phenyl groups attached to the isobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Diphenylisobenzofuran can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by cyclization to form the desired product . Another method includes the [4+2] cycloaddition of 1,3-butadiene with dibenzoylethylene, followed by cyclization and reduction steps .
Industrial Production Methods: Industrial production of 1,7-Diphenylisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,7-Diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: It reacts with singlet oxygen to form endoperoxides.
Reduction: The compound can be reduced using suitable reducing agents to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, typically generated through photosensitization, is a common reagent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of endoperoxides and other oxygenated derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1,7-Diphenylisobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a standard reagent for the determination of singlet oxygen in various chemical reactions.
Medicine: Research on its potential use in photodynamic therapy for cancer treatment is ongoing.
Industry: It is used in the synthesis of polyaromatic hydrocarbons and other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,7-Diphenylisobenzofuran primarily involves its reactivity towards singlet oxygen and other reactive oxygen species. The compound acts as a scavenger for these species, forming stable endoperoxides and other derivatives . This reactivity is utilized in various applications, including the detection and quantification of reactive oxygen species in different environments.
Comparison with Similar Compounds
1,3-Diphenylisobenzofuran: Known for its use in singlet fission studies and as a standard reagent for singlet oxygen detection.
2,5-Diphenylisobenzofuran: Another derivative with similar reactivity and applications.
Uniqueness: 1,7-Diphenylisobenzofuran is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other isobenzofuran derivatives. Its ability to form stable endoperoxides and its applications in various fields make it a compound of significant interest.
Properties
CAS No. |
51850-45-4 |
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Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1,7-diphenyl-2-benzofuran |
InChI |
InChI=1S/C20H14O/c1-3-8-15(9-4-1)18-13-7-12-17-14-21-20(19(17)18)16-10-5-2-6-11-16/h1-14H |
InChI Key |
KBLACNHSZJILDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=COC(=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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